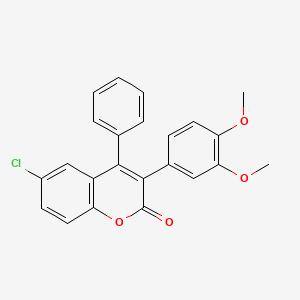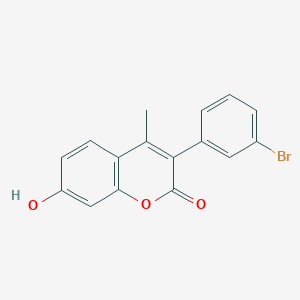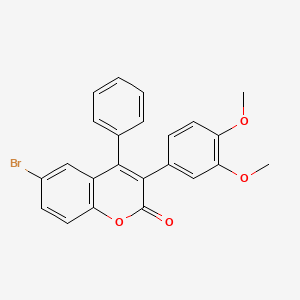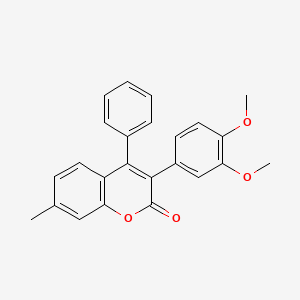
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester
Overview
Description
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoroacetyl group attached to the L-cysteinyl moiety, which is further linked to a glycine methyl ester. The trifluoroacetyl group imparts unique chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a trifluoroacetyl group. This is achieved by reacting L-cysteine with trifluoroacetic anhydride in the presence of a base such as pyridine.
Formation of the Glycine Methyl Ester: Glycine is esterified using methanol and a strong acid catalyst like sulfuric acid to form glycine methyl ester.
Coupling Reaction: The protected L-cysteine and glycine methyl ester are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester undergoes various types of chemical reactions, including:
Oxidation: The thiol group in the cysteinyl moiety can be oxidized to form disulfides or sulfoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols.
Substitution: Derivatives with different acyl groups.
Scientific Research Applications
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies related to protein modification and enzyme inhibition. It can act as a probe to study the interactions between proteins and small molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent. Its ability to modify proteins and inhibit enzymes makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester involves its interaction with molecular targets such as proteins and enzymes. The trifluoroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity or alteration of protein-protein interactions. The glycine methyl ester moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(N-Trifluoroacetyl-L-cysteinyl)-glycine ethyl ester
- N-(N-Trifluoroacetyl-L-cysteinyl)-alanine methyl ester
- N-(N-Trifluoroacetyl-L-cysteinyl)-valine methyl ester
Uniqueness
N-(N-Trifluoroacetyl-L-cysteinyl)-glycine methyl ester is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. The combination of L-cysteinyl and glycine methyl ester moieties also contributes to its unique biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[[(2R)-3-sulfanyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O4S/c1-17-5(14)2-12-6(15)4(3-18)13-7(16)8(9,10)11/h4,18H,2-3H2,1H3,(H,12,15)(H,13,16)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZMJKWCYBWNTN-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@H](CS)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















